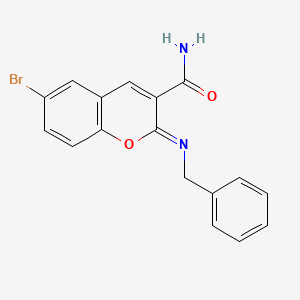

(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

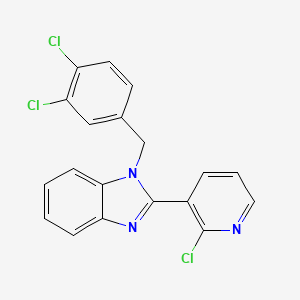

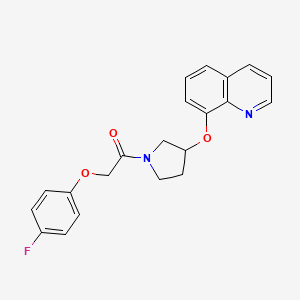

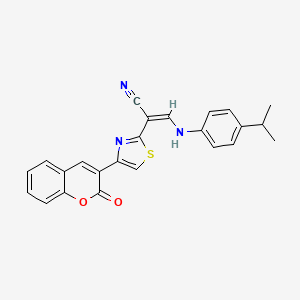

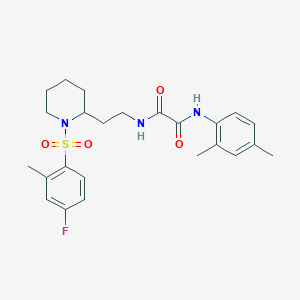

The description of a compound usually includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes determining the reaction conditions, products, and mechanisms .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Overview: “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” exhibits promising potential in drug discovery and medicinal chemistry due to its structural features and biological activities.

Applications:- Anticancer Properties : Research suggests that this compound may inhibit cancer cell growth . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

- Anti-inflammatory Effects : The bromine substitution and chromene scaffold contribute to anti-inflammatory properties. Researchers are exploring its use in treating inflammatory diseases .

- Enzyme Inhibition : The carboxamide group could interact with enzymes, making it relevant for enzyme inhibition studies in drug development .

Organic Synthesis and Catalysis

Overview: The unique structure of “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” makes it an interesting candidate for organic synthesis and catalysis.

Applications:- Heterocyclic Synthesis : The chromene scaffold provides a versatile platform for constructing heterocyclic compounds. Researchers can explore its use in designing novel molecules .

- Catalytic Reactions : Investigating its catalytic activity, especially in cross-coupling reactions or asymmetric transformations, could yield valuable insights for synthetic chemists .

Material Science and Photophysics

Overview: The bromine substitution and chromene core influence the compound’s photophysical properties, making it relevant for material science.

Applications:- Fluorescent Probes : Researchers can explore its fluorescence properties for designing molecular probes or sensors in biological imaging .

- Optoelectronic Devices : The chromene scaffold may find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Computational Chemistry and Molecular Modeling

Overview: Theoretical studies can provide insights into the compound’s behavior and interactions.

Applications:- Density Functional Theory (DFT) : Researchers can use DFT calculations to predict electronic properties, stability, and reactivity of “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” and related derivatives .

- Molecular Docking : Investigating its binding affinity with specific protein targets can guide drug design efforts .

ResearchAgent: Iterative Research Idea Generation over Scientific Literature with Large Language Models Lignin amination valorization: heterogeneous catalytic synthesis of lignin-based aniline and benzylamine The Impact of Large Language Models on Scientific Discovery

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylimino-6-bromochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)21)17(22-15)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKNXLTKLGGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)

![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)